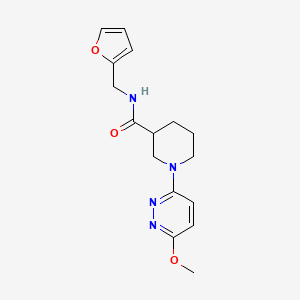

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16321414

Molecular Formula: C16H20N4O3

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N4O3 |

|---|---|

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C16H20N4O3/c1-22-15-7-6-14(18-19-15)20-8-2-4-12(11-20)16(21)17-10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21) |

| Standard InChI Key | XETUWDIGGXEJMS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CO3 |

Introduction

N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C16H20N4O3 and a molecular weight of approximately 316.35 g/mol . This compound belongs to the broader category of piperidine derivatives, which are known for their diverse pharmacological properties. The presence of a furan ring, a methoxypyridazine moiety, and a carboxamide functional group suggests potential biological activity, particularly in modulating neurotransmitter systems or interacting with various biological targets.

Synthesis and Chemical Reactions

The synthesis of N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves several key steps, including the formation of the piperidine ring, introduction of the furan-2-ylmethyl group, and incorporation of the methoxypyridazine moiety. Common solvents used in such syntheses include dimethylformamide (DMF) or dichloromethane (DCM), with catalysts employed to facilitate reactions.

Chemical reactions involving this compound can be significant for modifying its structure to enhance biological activity or to synthesize derivatives for further study. These reactions may include alkylation, acylation, or substitution reactions at the furan or pyridazine rings.

Biological Activity and Potential Applications

While specific biological activity data for N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is limited, compounds with similar structures have shown potential in modulating neurotransmitter systems. The presence of a methoxypyridazine moiety suggests possible interactions with muscarinic receptors, which are involved in various neurological functions. This implies potential therapeutic applications in neurological disorders, although further research is needed to confirm these hypotheses.

Future Research Directions

Future studies on N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide should focus on:

-

In Vitro and In Vivo Testing: To assess its biological activity and potential therapeutic applications.

-

Structural Modifications: To enhance selectivity and efficacy for specific biological targets.

-

Computational Modeling: To predict interactions with biological targets and guide structural modifications.

These approaches will help elucidate the compound's potential as a therapeutic agent and provide insights into its mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume